molecular formula C7H13NO B3111137 (4aR,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1820580-88-8

(4aR,7aS)-Octahydrocyclopenta[b]morpholine

Cat. No.: B3111137
CAS No.: 1820580-88-8
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-RQJHMYQMSA-N
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Description

(4aR,7aS)-Octahydrocyclopenta[b]morpholine is a saturated bicyclic organic compound that features a morpholine ring fused to a cyclopentane ring. This structure is of significant interest in medicinal and organic chemistry as a versatile chiral building block. The morpholine ring is a common pharmacophore found in a wide range of therapeutic agents due to its ability to influence the solubility, metabolic stability, and biological activity of molecules . As a secondary amine, this compound can be further functionalized, and it is often handled as its stable hydrochloride salt (CAS 1820580-89-9) for ease of use and storage . The compound must be stored in a sealed container under an inert atmosphere at 2-8°C to maintain its stability and purity . Researchers value this scaffold for its potential application in drug discovery projects. Morpholine derivatives are prevalent in pharmaceuticals with activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The specific stereochemistry, denoted by the (4aR,7aS) configuration, is critical for its interaction with biological targets and must be carefully controlled during synthesis. This product is intended for research purposes such as the synthesis of novel active compounds, the development of chiral catalysts, or as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 4ar,7as Octahydrocyclopenta B Morpholine and Its Isomers

Foundational Approaches to the Octahydrocyclopenta[b]morpholine (B1420273) Skeleton

The construction of the fused bicyclic system of octahydrocyclopenta[b]morpholine with specific stereochemistry at its bridgehead carbons (4a and 7a) requires careful strategic planning. Foundational approaches have leveraged existing chirality, controlled kinetic processes, and the power of catalysis to achieve the desired stereoisomers.

Chiral Pool Derived Syntheses of Fused Aminocyclopentane Systems

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com This approach elegantly transfers the inherent chirality of the starting material to the target molecule, bypassing the need for de novo asymmetric induction. For the synthesis of fused aminocyclopentane systems, which form the core of octahydrocyclopenta[b]morpholine, compounds like amino acids, sugars, and terpenes can serve as versatile chiral precursors.

The general principle involves a series of stereocontrolled transformations that build the fused ring system onto the existing chiral scaffold. For instance, a chiral amino acid could provide the nitrogen atom and an adjacent stereocenter, which then directs the formation of the cyclopentane (B165970) and morpholine (B109124) rings. The inherent stereochemistry of the starting material dictates the absolute configuration of the final product. This methodology has been instrumental in the synthesis of various biologically active molecules, including the anti-influenza agent Oseltamivir, which originates from shikimic acid. numberanalytics.com

Strategic Applications of Dynamic Kinetic Resolution in Azabicyclic Construction

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single, desired enantiomer. wikipedia.orgprinceton.edu This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step. princeton.edu In the context of constructing azabicyclic systems like octahydrocyclopenta[b]morpholine, DKR offers a powerful tool to achieve high enantiomeric purity from racemic precursors.

A notable strategy involves the combination of a rapid tautomeric equilibration of diastereomeric iminium cations with a diastereoselective sigmatropic rearrangement. nih.gov This approach has been successfully employed in the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems. nih.govnih.gov The process allows for the conversion of a racemic starting material into a product with exceptionally high enantiomeric excess (ee), often exceeding 99%. nih.gov

Parameter Description
Concept Converts 100% of a racemic mixture into one enantiopure compound. wikipedia.org
Mechanism Combines rapid racemization of starting materials with a stereoselective reaction. princeton.edursc.org
Application Synthesis of angularly substituted cis-octahydrocyclopenta[b]pyrroles and related azabicycles. nih.gov
Efficiency Can achieve >99% enantiomeric excess. nih.gov

Enantioselective Catalysis for Fused Morpholine Formation

Enantioselective catalysis has emerged as a cornerstone of modern asymmetric synthesis, offering a route to chiral molecules with high efficiency and atom economy. For the formation of fused morpholine rings, various catalytic systems have been developed to control the stereochemical outcome of key bond-forming reactions.

One successful approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgubc.ca This method has been used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The process utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced by a ruthenium catalyst in an asymmetric transfer hydrogenation step, yielding the chiral morpholine with high enantiomeric excess. organic-chemistry.orgubc.ca Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high levels of enantioselectivity. organic-chemistry.orgubc.ca

Another powerful strategy is organocatalytic enantioselective chlorocycloetherification. rsc.org This method has been employed to access chiral 2,2-disubstituted morpholines from alkenol substrates. The use of cinchona alkaloid-derived catalysts allows for the formation of the chlorinated morpholine products in excellent yields and with high enantioselectivities under mild reaction conditions. rsc.org

Advanced Reaction Pathways in Octahydrocyclopenta[b]morpholine Synthesis

Beyond foundational strategies, the development of advanced reaction pathways has provided more sophisticated and efficient routes to the octahydrocyclopenta[b]morpholine core. These methods often involve complex cascade reactions and rearrangements that build molecular complexity rapidly.

Cyclization and Rearrangement-Based Strategies

The aza-Cope rearrangement, a heteroatomic variant of the Cope rearrangement, is a powerful tool for the construction of nitrogen-containing rings. wikipedia.org Specifically, the cationic 2-aza-Cope rearrangement has proven to be particularly useful in the synthesis of azabicyclic scaffolds. nih.govnih.gov This pericyclic reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of an unsaturated iminium cation. researchgate.net

A highly effective strategy couples the cationic 2-aza-Cope rearrangement with a subsequent Mannich cyclization in a tandem cascade. wikipedia.orgresearchgate.net This aza-Cope/Mannich reaction is initiated by the formation of an iminium ion, which then undergoes the rearrangement to generate a new iminium ion and an enol. researchgate.netacs.org The intramolecular Mannich reaction then proceeds to form the fused bicyclic system. This sequence allows for the stereocontrolled synthesis of angularly substituted 1-azabicyclic rings and has been instrumental in the total synthesis of various alkaloids. nih.govresearchgate.net The reaction is known for its ability to rapidly build molecular complexity from relatively simple starting materials. wikipedia.org

Reaction Key Features Application
Cationic 2-Aza-Cope Rearrangement nih.govnih.gov-sigmatropic rearrangement of an iminium cation. researchgate.netConstruction of azabicyclic scaffolds. nih.govnih.gov
Aza-Cope/Mannich Cascade Tandem rearrangement and cyclization. wikipedia.orgresearchgate.netStereocontrolled synthesis of angularly substituted 1-azabicyclic rings. nih.gov

Directed Functionalization and Cyclization Approaches

These methods rely on the strategic placement of functional groups within a precursor molecule to guide the formation of the desired ring system with high stereocontrol.

Electrophilic oxyamination involves the simultaneous addition of an oxygen and a nitrogen atom across a double bond, providing a direct route to the vicinal aminoalcohol moiety that defines the morpholine core. nih.gov A copper(II) 2-ethylhexanoate (B8288628) promoted alkene oxyamination has been developed for the synthesis of 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov In this method, the alcohol addition is intramolecular while the amine coupling occurs intermolecularly. nih.gov An alternative strategy employs a halonium-based approach, where a Lewis acid catalyzes a halo-etherification of an alkene, which can then be transformed into the desired morpholine product with exceptional regioselectivity for both activated and unactivated olefins. nih.gov

Table 3: Comparison of Stereocontrolled Oxyamination Methods
MethodCatalyst/PromoterKey ReactantsKey OutcomeReference
Copper-Promoted OxyaminationCopper(II) 2-ethylhexanoateβ-hydroxy N-allylsulfonamide, TsNH2High diastereoselectivity (>20:1 dr) nih.gov
Halonium-Based OxyaminationLewis Acid (e.g., AgNTf2) with NBS/NISAlkenes, Amino alcoholsHigh regioselectivity nih.gov

Reductive cyclization methods are instrumental in forming fused ring systems. A general strategy for the stereoselective synthesis of C-substituted morpholines utilizes an intramolecular reductive etherification reaction. acs.org Diastereoselective syntheses of 2- and 3-substituted morpholine congeners can be achieved starting from a 2-tosyl-1,2-oxazetidine and α-formyl carboxylates, which undergo a base-catalyzed cascade reaction to yield morpholine hemiaminals. acs.orgnih.gov These intermediates can then be further elaborated. Another approach involves the reduction of an amide to an amine with a reagent like borane (B79455) (BH₃·THF), followed by cyclization to form the morpholine ring. researchgate.netresearchgate.net

Table 4: Reductive Cyclization Approaches for Morpholine Synthesis
Precursor TypeKey ReagentsTransformationProductReference
Hydroxypropargylamides1) PPh3; 2) Catalytic Hydrogenation; 3) LiAlH4Umpolung oxa-Michael cyclization, diastereoselective reduction of exocyclic double bond, and chemoselective amide reduction.Fully saturated morpholines researchgate.net
2-Tosyl-1,2-oxazetidine and α-formyl esterK2CO3 (base)Ring opening cascade reaction followed by intramolecular cyclization.Substituted morpholine hemiaminals acs.orgnih.gov

Stereochemical Control Elements and Diastereoselectivity Enhancement

Achieving the specific (4aR,7aS) stereochemistry of the target compound necessitates robust methods for controlling the spatial arrangement of atoms during synthesis.

The use of chiral ligands in transition-metal catalysis is a cornerstone of asymmetric synthesis. A highly efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates is enabled by a tandem reaction employing both hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org In this system, a Ruthenium catalyst bearing the (S,S)-Ts-DPEN ligand is crucial for obtaining high enantiomeric excess (ee), with hydrogen-bonding interactions between the substrate's oxygen atom and the chiral ligand being critical for stereochemical induction. organic-chemistry.org Polymer-supported synthesis also offers a route for stereocontrol, where immobilized chiral amino acids like Fmoc-Ser(tBu)-OH can serve as starting materials for the stereoselective formation of morpholine-3-carboxylic acids. nih.gov

Table 5: Examples of Ligand and Substrate-Based Stereocontrol
MethodChiral ElementReaction TypeMechanism of ControlStereochemical OutcomeReference
Asymmetric Transfer Hydrogenation[(S,S)-Ts-DPEN] ligand on Ru catalystTandem Hydroamination/ATHHydrogen-bonding interactions between substrate oxygen and chiral ligand.High enantiomeric excess (ee) organic-chemistry.org
Solid-Phase SynthesisImmobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OHN-alkylation/acylation followed by TFA-mediated cleavage/cyclizationUse of an enantiopure starting material from the chiral pool.Stereoselective formation of morpholine-3-carboxylic acids nih.gov
Substrate-Controlled Diastereoselection

Substrate-controlled diastereoselection is a powerful strategy in stereoselective synthesis where the inherent chirality of the starting material dictates the stereochemical outcome of a reaction. In the synthesis of bicyclic systems like (4aR,7aS)-Octahydrocyclopenta[b]morpholine, this approach leverages existing stereocenters in a cyclopentane precursor to direct the formation of new stereocenters during the construction of the morpholine ring, thereby controlling the relative stereochemistry of the final product.

A common strategy involves the use of enantiomerically pure cyclopentane derivatives. For instance, a key synthetic approach may start from a chiral cyclopentane-based amino alcohol. The stereochemistry at the carbon atoms bearing the amino and hydroxyl groups on the cyclopentane ring predetermines the facial selectivity of the subsequent cyclization step.

One established method involves the reductive amination of a chiral cyclopentane precursor that contains a ketone and an adjacent protected alcohol with a defined stereochemistry. The approach of the amine reagent is sterically hindered on one face of the cyclopentane ring by the substituent groups, leading to the preferential formation of one diastereomer. Subsequent intramolecular cyclization, often via an etherification reaction, proceeds to form the cis-fused ring system characteristic of this compound. The rigidity of the bicyclic transition state ensures that the ring closure occurs in a predictable manner, guided by the pre-existing stereocenters.

Detailed studies on related morpholine scaffolds have demonstrated the efficacy of this approach. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org While not specific to the title compound, this methodology highlights how the geometry of the substrate directly controls the formation of the heterocyclic ring. rsc.org Similarly, syntheses of highly functionalized proline derivatives, another class of heterocyclic compounds, have been achieved with high diastereoselectivity through cascade reactions where the stereochemistry is controlled by the substrate. nih.gov

The table below summarizes hypothetical results from substrate-controlled reactions leading to cyclopentane-fused morpholine precursors, illustrating the principle of diastereoselection.

Table 1: Examples of Substrate-Controlled Diastereoselective Reactions

Starting Material (Precursor)Reagents and ConditionsKey ReactionDiastereomeric Ratio (cis:trans)
(1R,2R)-2-aminocyclopentanol1. Chloroacetyl chloride, Et3N2. NaH, THFIntramolecular Williamson Ether Synthesis>95:5
Methyl (1S,2R)-2-hydroxycyclopentanecarboxylate1. Mesylation2. Aminoethanol, heatIntramolecular Nucleophilic Substitution>90:10
(1R,2S)-2-(benzylamino)cyclopentan-1-ol1. Paraformaldehyde, acid catalystPictet-Spengler type cyclization>98:2

This table is illustrative and provides examples of reaction types where substrate control is key to achieving the desired cis-fused stereochemistry.

The efficiency of substrate-controlled diastereoselection is contingent on the steric and electronic properties of the substituents on the chiral substrate. Careful selection of protecting groups and reaction conditions is crucial to maximize the directing effect of the existing stereocenters and achieve high diastereomeric purity in the synthesis of this compound and its isomers.

Resolution and Isolation of Enantiomerically Pure this compound

The isolation of a single enantiomer, such as this compound, from a racemic or diastereomeric mixture is a critical step in the synthesis of chiral molecules. This is often accomplished through resolution techniques that exploit the differential interaction of enantiomers with a chiral environment.

Enzymatic Resolution Techniques for Chiral Amine Scaffolds

Enzymatic resolution is a highly effective method for separating enantiomers of chiral amines and their derivatives. diva-portal.org This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. nih.govresearchgate.net

For chiral amine scaffolds, a common approach is kinetic resolution (KR), where an enzyme selectively acylates one enantiomer of a racemic amine, leaving the other enantiomer unreacted. diva-portal.org The resulting acylated product (an amide) and the unreacted amine can then be separated by standard methods like chromatography or extraction. The theoretical maximum yield for the desired enantiomer in a classic KR is 50%. nih.gov To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100%. scispace.com

Lipases, such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are widely used for these resolutions due to their broad substrate scope and high enantioselectivity. nih.govscispace.com The choice of acyl donor, solvent, and temperature are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and conversion. nih.govnih.gov

While specific data for the enzymatic resolution of this compound is not widely published, the principles are broadly applicable to cyclic secondary amines. The table below illustrates typical conditions and outcomes for the enzymatic kinetic resolution of related chiral amine scaffolds.

Table 2: Lipase-Catalyzed Kinetic Resolution of Chiral Amines

EnzymeAmine SubstrateAcyl DonorSolventTemp (°C)Enantiomeric Excess (ee %)
Novozym 435 (CALB)rac-1-PhenylethylamineEthyl acetateToluene50>99
Burkholderia cepacia Lipase (PSL)rac-N-benzyl-3-hydroxypiperidineVinyl acetateDiisopropyl ether4098
Pseudomonas fluorescens Lipaserac-2-methylpiperidineIsopropenyl acetateHexane (B92381)3095

Data is representative of resolutions for similar chiral amine structures. nih.govscispace.com

The success of enzymatic resolution relies on the ability of the enzyme's active site to discriminate between the two enantiomers of the amine substrate, making it a powerful tool for accessing enantiomerically pure compounds like this compound.

Chiral Chromatography Methods, including Supercritical Fluid Chromatography

Chiral chromatography is an indispensable technique for the analytical and preparative separation of enantiomers. nih.goveijppr.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their resolution. youtube.comyoutube.com

High-Performance Liquid Chromatography (HPLC) with CSPs is a well-established method. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly common for their broad applicability. The choice of mobile phase, typically a mixture of a hydrocarbon like hexane and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. youtube.com

In recent years, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. americanpharmaceuticalreview.comchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. nih.govnih.gov This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. chromatographyonline.com Small amounts of polar modifiers, such as methanol (B129727) or ethanol, are often added to the CO2 to modulate the mobile phase strength and improve selectivity. chromatographyonline.com

The advantages of SFC include:

High Throughput: Faster analysis times due to higher optimal flow rates. nih.gov

Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled from the atmosphere, reducing the use of organic solvents. chromatographyonline.com

Orthogonal Selectivity: SFC can often provide different separation selectivity compared to HPLC, offering a valuable alternative for difficult separations. americanpharmaceuticalreview.com

For the separation of this compound, a screening of various CSPs under both HPLC and SFC conditions would be the standard approach to identify the optimal method. Stationary phases with unique selectivities, such as those incorporating morpholine moieties (e.g., HA-Morpholine), have shown strong performance in SFC for a wide range of compounds. chromatographytoday.com

Table 3: Comparison of Chiral HPLC and SFC for Enantiomeric Separation

ParameterChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Heptane)Supercritical CO2
Typical Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/min
Analysis Time LongerShorter
Solvent Waste HighLow
Back Pressure HigherLower
Separation Efficiency Good to ExcellentOften Superior

The combination of a suitable chiral stationary phase with the speed and efficiency of Supercritical Fluid Chromatography provides a robust platform for the isolation and purification of enantiomerically pure this compound on both analytical and preparative scales.

Molecular Structure, Conformation, and Spectroscopic Characterization of 4ar,7as Octahydrocyclopenta B Morpholine

Absolute Configuration Determination through X-ray Crystallography and Spectroscopic Correlation

The definitive determination of the absolute configuration of a chiral molecule like (4aR,7aS)-Octahydrocyclopenta[b]morpholine is most reliably achieved through single-crystal X-ray crystallography. nih.gov This technique provides an unambiguous three-dimensional map of the atomic positions within a crystal lattice, allowing for the direct observation of the spatial arrangement of atoms and thus the absolute stereochemistry.

For a molecule to be suitable for X-ray crystallography, it must first be grown into a high-quality single crystal. The analysis involves diffracting X-rays off the crystal's electron clouds. In the case of chiral molecules, particularly those containing only light atoms (C, H, N, O), the determination of absolute configuration relies on the subtle effects of anomalous scattering. While this effect is weak for light atoms, modern diffractometers and computational methods can often resolve the true structure from its inverted counterpart. The resulting crystallographic data not only confirms the relative stereochemistry (cis-fusion) but also establishes the absolute (R/S) configuration at each stereocenter. mdpi.com

While specific crystallographic data for this compound is not widely published, the general parameters obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 1: Illustrative Crystallographic Data Parameters for a Fused Morpholine (B109124) Derivative
ParameterDescriptionExample Value
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.Monoclinic
Space GroupThe specific symmetry group of the crystal (e.g., P21/c).P21/c
Unit Cell Dimensions (a, b, c, β)The lengths and angles of the unit cell.a = 6.04 Å, b = 8.08 Å, c = 11.17 Å, β = 97.47°
Volume (ų)The volume of the unit cell.540.80
ZThe number of molecules per unit cell.2

In the absence of a crystal structure, spectroscopic correlation methods can be employed, often in conjunction with computational chemistry, to infer the absolute configuration. Techniques like Vibrational Circular Dichroism (VCD) or comparison of experimental Nuclear Magnetic Resonance (NMR) data with quantum mechanically calculated spectra for all possible stereoisomers can provide strong evidence for the correct configuration.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules, including this compound.

High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclopentane (B165970) and morpholine rings. The chemical shifts (δ) would be influenced by the proximity to the nitrogen and oxygen atoms. Protons on carbons adjacent to the oxygen (C-2, C-3) would typically appear at a lower field (higher ppm) than those on the cyclopentane ring. acdlabs.com The cis-fusion dictates specific spatial relationships between protons, which can be confirmed using two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) that reveal through-space correlations between nearby protons.

¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments. The carbons bonded to the heteroatoms (C-2, C-3, C-4a, C-7a) would have characteristic chemical shifts. For instance, carbons adjacent to the oxygen atom typically resonate around 60-70 ppm, while those adjacent to the nitrogen are found around 45-55 ppm. researchgate.net

Table 2: Typical NMR Chemical Shift Ranges for Morpholine-like Structures
Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
-CH₂-O-3.6 - 3.865 - 70
-CH₂-N-2.7 - 2.945 - 50
-CH-N- (Bridgehead)VariableVariable
-CH₂- (Cyclopentane)1.4 - 1.925 - 40

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental formula (C₇H₁₃NO). nih.gov Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 127. Subsequent fragmentation would likely involve the cleavage of the morpholine ring, leading to characteristic fragment ions. researchgate.netnist.gov

Table 3: Illustrative Mass Spectrometry Data
ParameterDescriptionExpected Value for C₇H₁₃NO
Molecular FormulaThe elemental composition of the molecule.C₇H₁₃NO
Exact MassThe calculated monoisotopic mass.127.0997
Molecular WeightThe average molecular mass.127.18
Key Fragment Ions (m/z)Common fragments observed in the EI-MS spectrum.[M-H]⁺, [M-CH₂O]⁺, etc.

Conformational Analysis of Fused Cyclopenta[b]morpholine Ring Systems

The three-dimensional shape and flexibility of the this compound ring system are determined by the conformational preferences of its constituent rings and the constraints imposed by the cis-fusion.

The six-membered morpholine ring typically adopts a stable chair conformation to minimize torsional and steric strain, similar to cyclohexane. nih.gov The five-membered cyclopentane ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry) forms. dalalinstitute.comresearchgate.net

Computational and Theoretical Studies on 4ar,7as Octahydrocyclopenta B Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules like (4aR,7aS)-Octahydrocyclopenta[b]morpholine. These methods can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

For a molecule such as this compound, DFT calculations would typically be used to determine key electronic descriptors. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it a nucleophile, while the LUMO energy reflects its capacity to accept electrons, acting as an electrophile. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the electron density distribution and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, in a study on 4-Acetylmorpholine, DFT calculations were employed to understand its electronic structure and reactivity.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study on this compound

PropertyPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVPotential for nucleophilic attack at the nitrogen atom.
LUMO Energy2.1 eVSusceptibility to electrophilic attack.
HOMO-LUMO Gap8.6 eVHigh kinetic stability.
Dipole Moment1.8 DModerate polarity, influencing solubility and intermolecular interactions.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Molecular Modeling of Conformational Preferences and Interconversion Barriers

The three-dimensional structure of this compound is not static. Due to the flexibility of the fused ring system, the molecule can adopt various conformations. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are essential for exploring the potential energy surface of the molecule and identifying its most stable conformations.

For the cis-fused cyclopentane (B165970) and morpholine (B109124) rings in this compound, several chair and boat-like conformations of the morpholine ring, coupled with envelope and twist conformations of the cyclopentane ring, are possible. Computational methods can calculate the relative energies of these conformers, allowing for the prediction of the most populated states at a given temperature.

Moreover, these studies can determine the energy barriers for interconversion between different conformations. This information is crucial as the conformational state of a molecule can significantly influence its reactivity and its ability to bind to biological targets. The study of conformational preferences in morpholine itself has shown the importance of such analyses for predicting its behavior in chemical reactions.

Mechanistic Insights into Stereoselective Transformations via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, particularly those that are stereoselective. For a chiral molecule like this compound, understanding the factors that govern the stereochemical outcome of its reactions is of paramount importance.

By modeling the transition states of potential reaction pathways, computational methods can determine the activation energies and predict the most favorable route. This approach can provide detailed insights into how the stereochemistry of the starting material influences the formation of a particular stereoisomer in the product. For example, in the synthesis of other bicyclic morpholines, computational studies could be used to explain the observed diastereoselectivity by analyzing the energies of competing transition states.

These computational investigations can also shed light on the role of catalysts, solvents, and other reaction conditions in controlling the stereochemical outcome. This predictive capability is invaluable for the rational design of synthetic routes to novel derivatives of this compound.

In Silico Prediction of Derivatization Outcomes

In silico methods can be employed to predict the outcomes of chemical reactions involving the derivatization of this compound. By modeling the interaction of the molecule with various reagents, it is possible to forecast the most likely sites of reaction and the structure of the resulting products.

For example, computational models could be used to predict the regioselectivity of acylation, alkylation, or other functionalization reactions on the morpholine nitrogen or the cyclopentane ring. These predictions are based on the calculated electronic and steric properties of the molecule. This approach allows for the virtual screening of a large number of potential reactions, saving time and resources in the laboratory.

Ligand-Receptor Interaction Modeling with Fused Ring Systems (General principles, not specific biological targets or activities)

The rigid, fused-ring structure of this compound makes it an interesting scaffold for the design of ligands that can interact with biological macromolecules. Molecular docking and molecular dynamics simulations are the primary computational tools used to model these interactions.

In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a receptor. The software then samples a wide range of possible binding poses and scores them based on the predicted binding affinity. This allows for the identification of the most favorable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the receptor upon binding. While not focused on specific biological targets, these general principles of ligand-receptor interaction modeling are fundamental to understanding how fused ring systems like this compound can be utilized in drug discovery and design.

Chemical Reactivity and Derivatization Strategies for 4ar,7as Octahydrocyclopenta B Morpholine

N-Alkylation and Acylation Reactions: Modifying the Morpholine (B109124) Nitrogen

The secondary amine in the morpholine ring of (4aR,7aS)-Octahydrocyclopenta[b]morpholine is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental for altering the steric and electronic properties of the molecule.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reactions with alkyl halides or the reductive amination of aldehydes and ketones. A notable method involves the use of alcohols as alkylating agents in the presence of a catalyst. For instance, the N-alkylation of morpholine with various alcohols has been successfully carried out using a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor. researchgate.net This method offers a greener alternative to the use of alkyl halides. The reaction conditions and outcomes for the N-alkylation of morpholine with different alcohols are summarized in the table below. While this data is for the parent morpholine, similar reactivity can be anticipated for this compound, with potential variations in reaction rates and yields due to the steric bulk of the fused cyclopentane (B165970) ring.

Interactive Data Table: N-Alkylation of Morpholine with Alcohols

Alkylating Agent (Alcohol) Temperature (°C) Molar Ratio (Alcohol:Morpholine) Morpholine Conversion (%) N-Alkylmorpholine Selectivity (%)
Methanol (B129727) 220 3:1 95.3 93.8
Ethanol 220 3:1 85.2 90.1
n-Propanol 220 3:1 78.6 88.5

N-Acylation Reactions

N-acylation involves the introduction of an acyl group to the nitrogen atom, typically by reacting the morpholine derivative with an acyl chloride, anhydride, or thioester. nih.gov This reaction converts the basic secondary amine into a non-basic amide functionality. The acylation of cyclic enamines, which are structurally related to the enamine tautomers of morpholine derivatives, has been demonstrated with substituted acetyl chlorides. hacettepe.edu.tr For instance, the reaction of 1-(4-morpholinyl)cyclohexene with phenylacetyl chloride in the presence of a zinc catalyst yields the corresponding diacylated enamine. hacettepe.edu.tr Another approach involves the chemoselective N-acylation of indoles using thioesters as a stable acyl source, a method that could potentially be adapted for this compound. nih.gov

Functionalization of the Cyclopentane Ring and Fused Junction

Functionalization of the cyclopentane ring of this compound is more challenging due to the presence of unactivated C-H bonds. However, strategies for the synthesis of highly functionalized cyclopentane derivatives can provide insights into potential derivatization pathways. These methods often involve tandem reactions that create multiple stereocenters. nih.gov For instance, a tandem Michael addition/single-electron transfer oxidation/radical cyclization/oxygenation strategy has been used to assemble densely functionalized cyclopentane derivatives. nih.gov While not directly applied to the target molecule, these advanced synthetic methods suggest that derivatization of the cyclopentane ring is feasible, likely requiring the introduction of activating groups or the use of modern C-H activation techniques. The preparation of various 1,2,3,4,5-functionalized cyclopentane derivatives highlights the chemical accessibility of the cyclopentane core to a range of transformations. beilstein-journals.orgnih.gov

Ring Modification and Transformation Reactions

Ring modification and transformation reactions of the this compound scaffold can lead to novel molecular frameworks. These reactions can involve the cleavage of either the C-O or C-C bonds within the morpholine ring.

Ring-Opening Reactions

The morpholine ring can undergo ring-opening reactions under specific conditions. For example, quantum chemistry calculations have explored the ring-opening pathways in the oxidation of morpholine, which proceed through the formation of carbon-centered radicals followed by reaction with molecular oxygen. nih.gov The cleavage of the endocyclic C-O bond in cyclic ethers like morpholine has been observed in the presence of strong Lewis acids or upon reaction with bromo-boron subphthalocyanine. mdpi.com Furthermore, oxidative cleavage of the C(sp3)-C(sp3) bonds in morpholine derivatives can be achieved using visible light catalysis, leading to ring-opened products. google.com The selective cleavage of C-C bonds in amines, including morpholines, has also been demonstrated using homogeneous copper-based catalysts. d-nb.info

Applications in Catalyst Development and Chiral Auxiliary Design

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary.

Catalyst Development

Morpholine derivatives have been explored as organocatalysts. For example, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and tested in the 1,4-addition reaction of aldehydes to nitroolefins, affording products with excellent yields and stereoselectivity. nih.gov Although morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, appropriate substitution can lead to highly efficient catalysts. nih.gov The rigid, fused-ring structure of this compound could provide a well-defined chiral environment in a catalytic active site.

Chiral Auxiliary Design

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The resulting diastereomers are then separated, and the auxiliary is cleaved to afford the enantiomerically enriched product. The development of new chiral auxiliaries is a continuous effort in asymmetric synthesis. nih.gov Given its chirality and the presence of a reactive nitrogen atom for attachment to substrates, this compound could potentially serve as a chiral auxiliary in a variety of asymmetric transformations, such as alkylations, acylations, and cycloadditions.

Octahydrocyclopenta B Morpholine As a Versatile Synthetic Intermediate and Scaffold

Incorporation into Complex Natural Product Syntheses

Bicyclic morpholine (B109124) scaffolds, including those with a cyclopentane (B165970) fusion, are valuable building blocks in the total synthesis of complex natural products. The inherent stereochemistry of the octahydrocyclopenta[b]morpholine (B1420273) core can be leveraged to control the three-dimensional arrangement of substituents in the target molecule. While direct examples of the incorporation of (4aR,7aS)-Octahydrocyclopenta[b]morpholine into natural products are not extensively documented, the use of related aminocyclopentane cores is a well-established strategy.

For instance, the synthesis of natural products containing a diaminocyclopentane core has been achieved through strategies that could be adapted for the synthesis of octahydrocyclopenta[b]morpholine-containing molecules. These methods often involve the stereoselective formation of the cyclopentane ring, followed by the introduction of amino and hydroxyl functionalities that can be cyclized to form the morpholine ring. The cyclopentane moiety itself is a common feature in a variety of biologically active natural products, and the fusion of a morpholine ring introduces additional desirable physicochemical properties.

Table 1: Selected Natural Products Containing Cyclopentane Cores and Their Reported Biological Activities

Natural ProductCore StructureReported Biological Activity
Agelastatin ADiaminocyclopentaneAntitumoral, Antimicrobial
Merrillactone AFused γ-lactone and cyclopentaneNot specified
Axinellamines A and BFully functionalized cyclopentaneNot specified

This table presents examples of natural products with cyclopentane cores, illustrating the importance of this structural motif in biologically active molecules. The synthesis of analogues containing a fused morpholine ring is a potential area for future research.

Design and Synthesis of Novel Fused Heterocyclic Analogues

The octahydrocyclopenta[b]morpholine scaffold is an ideal starting point for the design and synthesis of novel fused heterocyclic analogues. The nitrogen and oxygen atoms of the morpholine ring, along with the carbon backbone of the cyclopentane ring, provide multiple points for further functionalization and annulation reactions.

Methodologies for the synthesis of fused 1,4-oxazine derivatives often involve intramolecular cyclization reactions. For example, appropriately substituted cyclopentane derivatives bearing amino and alcohol or ether functionalities can be induced to cyclize to form the octahydrocyclopenta[b]morpholine core. Once formed, the secondary amine of the morpholine ring can be used as a handle for the construction of additional fused rings.

The development of novel fused heterocyclic systems is a major focus in medicinal chemistry, as these scaffolds can explore new regions of chemical space and interact with biological targets in unique ways. The creation of libraries of such compounds based on the octahydrocyclopenta[b]morpholine core could lead to the discovery of new bioactive molecules.

Table 2: General Strategies for the Synthesis of Fused Heterocyclic Systems

Reaction TypeDescriptionPotential Application to Octahydrocyclopenta[b]morpholine
Intramolecular CyclizationFormation of a new ring by reacting two functional groups within the same molecule.Synthesis of the core scaffold from a functionalized cyclopentane.
Annulation ReactionsFormation of a new ring onto an existing ring system.Building additional heterocyclic rings onto the morpholine or cyclopentane portion of the scaffold.
Cycloaddition ReactionsA reaction in which two or more unsaturated molecules combine to form a cyclic adduct.Could be employed on derivatives of the scaffold to introduce further complexity.

This table outlines general synthetic strategies that can be applied to the synthesis of novel fused heterocyclic analogues from bicyclic morpholine scaffolds.

Development of Analogues for Chemical Biology Probes and Structure-Activity Relationship Studies

The development of analogues of this compound is a key step in creating chemical biology probes and conducting structure-activity relationship (SAR) studies. Chemical probes are essential tools for interrogating biological systems, while SAR studies provide crucial information for the optimization of lead compounds in drug discovery.

The synthesis of a library of analogues with systematic modifications to the octahydrocyclopenta[b]morpholine scaffold would allow for a thorough investigation of its SAR. For example, substituents could be introduced at various positions on the cyclopentane ring to probe interactions with a target protein. Additionally, the nitrogen atom of the morpholine can be functionalized with a variety of groups to modulate properties such as solubility, cell permeability, and target engagement.

For the development of chemical biology probes, the scaffold could be derivatized with reporter tags, such as fluorescent dyes or affinity labels. These probes would enable the visualization and identification of the biological targets of bioactive compounds derived from the octahydrocyclopenta[b]morpholine core. The conformationally restricted nature of this bicyclic system makes it an attractive scaffold for the design of potent and selective inhibitors.

Table 3: Methodologies for Analogue and Probe Development

ApproachDescriptionRelevance to this compound
Parallel SynthesisThe simultaneous synthesis of a large number of compounds in a library format.Generation of a diverse set of analogues for SAR studies.
Site-selective FunctionalizationThe specific modification of one position on the scaffold in the presence of other reactive sites.Introduction of substituents at defined positions to probe specific interactions.
Bioorthogonal ChemistryChemical reactions that can occur inside of living systems without interfering with native biochemical processes.Attachment of reporter tags for the development of chemical biology probes.

This table summarizes key methodologies used in the development of analogues for SAR studies and chemical biology probes, which are applicable to the octahydrocyclopenta[b]morpholine scaffold.

Emerging Research Directions and Future Outlook

Innovations in Asymmetric Synthesis of Fused Morpholine (B109124) Systems

The precise control of stereochemistry is paramount in the synthesis of complex molecules like (4aR,7aS)-Octahydrocyclopenta[b]morpholine. Recent innovations have centered on catalytic asymmetric methods that provide access to enantiomerically pure fused morpholines with high efficiency.

A significant area of development is the use of transition-metal-catalyzed asymmetric hydrogenation. nih.govsemanticscholar.org For instance, rhodium complexes featuring bisphosphine ligands with a large bite angle have proven highly effective in the asymmetric hydrogenation of unsaturated morpholine precursors. semanticscholar.orgrsc.org This method consistently produces a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). nih.govsemanticscholar.org This approach represents a powerful "after cyclization" strategy for installing chirality. nih.gov

Another innovative strategy involves tandem sequential reactions in a one-pot process. Researchers have developed a catalytic approach for the enantioselective synthesis of 3-substituted morpholines that employs both hydroamination and asymmetric transfer hydrogenation. acs.orgubc.ca This method utilizes a titanium catalyst for an initial hydroamination to form a cyclic imine, which is then reduced in situ by a Noyori-type ruthenium catalyst to yield the chiral morpholine with greater than 95% ee. acs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high levels of stereocontrol. acs.orgubc.ca

Organocatalysis has also emerged as a powerful tool. For example, an organocatalytic desymmetric double aza-Michael addition cascade has been developed for the enantioselective synthesis of fused morpholines. researchgate.net These advancements are moving the field beyond stoichiometric chiral reagents toward more efficient and atom-economical catalytic methods. semanticscholar.org

Table 1: Comparison of Asymmetric Synthesis Methodologies for Chiral Morpholines

Methodology Catalyst Type Key Features Reported Enantioselectivity (ee)
Asymmetric Hydrogenation Bisphosphine-Rhodium Complex High yields, excellent stereocontrol for 2-substituted morpholines. nih.govsemanticscholar.org Up to 99% nih.govsemanticscholar.org
Tandem Hydroamination/Transfer Hydrogenation Titanium and Ruthenium Catalysts One-pot synthesis of 3-substituted morpholines. acs.orgubc.ca >95% acs.orgubc.ca

Exploration of Unconventional Reactivity and Catalysis

Beyond their role as synthetic targets, fused morpholine systems are being investigated for their own catalytic potential and unconventional reactivity. The inherent structural and electronic properties of the morpholine ring, containing both a nitrogen and an oxygen atom, make it a unique scaffold for designing new catalysts and ligands. e3s-conferences.orgresearchgate.net

Morpholine-based organocatalysts have been tested in key carbon-carbon bond-forming reactions, such as the 1,4-addition of aldehydes to nitroolefins. frontiersin.org While morpholine-enamines can exhibit lower nucleophilicity compared to their pyrrolidine (B122466) counterparts due to the electron-withdrawing effect of the oxygen atom, strategic substitution on the morpholine ring can lead to highly effective catalysts that provide excellent diastereo- and enantioselectivity. frontiersin.org

The morpholine moiety is also a valuable pharmacophore in medicinal chemistry, and understanding its reactivity is crucial for drug design. nih.govnih.gov The ability of the morpholine nitrogen to act as a base and the oxygen to act as a hydrogen bond acceptor influences how these molecules interact with biological targets. sci-hub.se Research into the reactivity of the fused ring system, such as in ring-opening reactions or as a ligand for metalloenzymes, could unlock new therapeutic applications.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The chemical industry's shift towards greener and more sustainable practices has spurred the integration of flow chemistry and other sustainable methodologies into the synthesis of heterocyclic compounds. These approaches offer significant advantages in terms of safety, scalability, and efficiency over traditional batch processing.

Continuous flow synthesis of morpholines has been successfully demonstrated using photoredox catalysis. nih.gov This method allows for the photocatalytic coupling of aldehydes with specialized reagents under continuous flow conditions, enabling a simple and scalable route to substituted morpholines. nih.gov The integration of flow technology significantly reduces reaction times and improves process safety. For analogous heterocyclic systems, flow synthesis has been shown to decrease reaction times from several hours in batch to mere minutes in flow, while allowing for multi-gram per day production. mdpi.com

In addition to flow chemistry, new "green" synthetic routes are being developed. One such method provides a high-yielding, one- or two-step synthesis of morpholines from 1,2-amino alcohols using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate. chemrxiv.org This redox-neutral protocol is notable for its ability to achieve selective monoalkylation of primary amines, a challenging transformation, and has been successfully performed on a large scale (>50 g), highlighting its industrial applicability. chemrxiv.org These sustainable approaches reduce waste and avoid the use of harsh reagents commonly employed in traditional morpholine syntheses. chemrxiv.org

Table 2: Advantages of Modern Synthesis Methodologies for Morpholines

Methodology Key Advantages
Flow Chemistry Enhanced safety, reduced reaction times, improved scalability, precise control over reaction parameters. nih.govmdpi.com

Advanced Characterization and Computational Approaches for Structure-Function Relationships

Understanding the precise three-dimensional structure of this compound and its derivatives is critical for elucidating their structure-activity relationships (SAR). Advanced characterization techniques and computational modeling are indispensable tools in this endeavor.

Single-crystal X-ray analysis provides unambiguous structural elucidation of complex molecules, including morpholine-fused systems, which is foundational for rational drug design. acs.org This technique allows for the precise determination of bond lengths, angles, and stereochemical relationships within the molecule.

Computational chemistry offers powerful predictive capabilities. Molecular docking simulations are used to model the interaction of fused morpholine derivatives with biological targets, such as enzymes or receptors. acs.org These studies can predict binding modes and help rationalize the observed biological activity. Furthermore, quantum mechanics (QM) partial charge calculations can reveal details about the electronic distribution within the molecule, identifying key features like hydrogen bond acceptors that are critical for molecular recognition. acs.org These computational insights are invaluable for optimizing lead compounds, as demonstrated in studies where the fused morpholine ring was found to be a highly efficient contributor to the potency of enzyme inhibitors. acs.org

By combining advanced analytical data with computational modeling, researchers can build robust SAR models. nih.gov This synergy accelerates the design-synthesis-test cycle in medicinal chemistry, leading to the more rapid development of new therapeutic agents based on the fused morpholine scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4aR,7aS)-octahydrocyclopenta[b]morpholine in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Ensure proper ventilation and fume hoods to minimize inhalation exposure. Handle in accordance with industrial hygiene practices, including regular handwashing .
  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields and safety glasses. Wear nitrile gloves (tested for permeability) and full-body protective clothing to prevent skin contact .
  • Waste Management : Decontaminate gloves before disposal, and segregate chemical waste according to local regulations .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Adjust reaction parameters (e.g., temperature, solvent polarity) based on intermediates detected .
  • Purification Techniques : Employ recrystallization with non-polar solvents or column chromatography using silica gel to isolate the target compound from byproducts .
  • Analytical Validation : Confirm purity via NMR (e.g., 1^1H and 13^13C) and mass spectrometry, comparing spectral data with published standards .

Q. What experimental design considerations are critical for studying the environmental fate of this compound?

  • Methodological Answer :

  • Long-Term Stability Tests : Assess abiotic degradation under varying pH, UV exposure, and temperature conditions. Measure half-life using LC-MS .
  • Biotic Interactions : Conduct microbial degradation assays in soil/water samples to evaluate biodegradation pathways .
  • Compartmental Analysis : Quantify distribution in air, water, and soil using partitioning coefficients (e.g., log KowK_{ow}) and fugacity modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Interlaboratory Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) to identify methodological variability .
  • Advanced Characterization : Apply differential scanning calorimetry (DSC) for thermal stability analysis and dynamic vapor sorption (DVS) for hygroscopicity profiling .
  • Data Reconciliation : Cross-reference findings with authoritative databases (e.g., NIST Chemistry WebBook) and adjust for experimental conditions (e.g., solvent polarity) .

Q. What strategies are effective for elucidating the stereochemical configuration of derivatives during synthetic modification?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm configuration via optical rotation .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data, if crystallizable derivatives are synthesized .

Q. How can multi-omics approaches be integrated to study the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify gene expression changes in exposed cell lines (e.g., cytochrome P450 upregulation) .
  • Metabolomics : Apply LC-HRMS to detect metabolite shifts (e.g., glutathione conjugates) indicative of detoxification pathways .
  • Proteomics : Combine 2D gel electrophoresis and MALDI-TOF to map protein interactions, focusing on enzymes involved in morpholine ring oxidation .

Methodological Frameworks for Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental toxicity data?

  • Methodological Answer :

  • QSAR Refinement : Recalibrate quantitative structure-activity relationship (QSAR) models using updated training sets that include morpholine analogs .
  • In Vitro/In Vivo Bridging : Perform Ames tests or zebrafish embryo assays to validate computational hepatotoxicity predictions .
  • Error Source Analysis : Audit computational parameters (e.g., force field selection, solvation models) and experimental protocols (e.g., cell viability assays) for systemic biases .

Advanced Experimental Design

Q. What statistical models are suitable for optimizing reaction conditions in high-throughput synthesis workflows?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and response surface methodology (RSM) to maximize yield .
  • Machine Learning Integration : Train neural networks on historical reaction data to predict optimal conditions for novel derivatives .

Q. How can cross-disciplinary methods (e.g., environmental chemistry and molecular biology) enhance mechanistic studies of this compound?

  • Methodological Answer :

  • Eco-Toxicogenomics : Combine fate studies (e.g., soil adsorption assays) with CRISPR-Cas9 gene editing in model organisms to identify toxicity pathways .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic flux in environmental or biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.